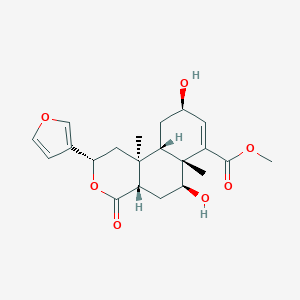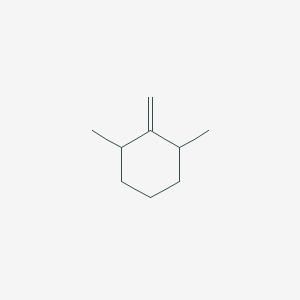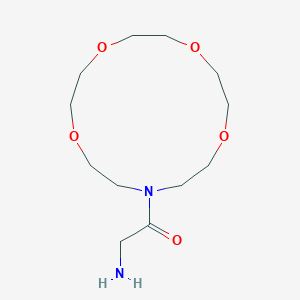
Pirtenidine hydrochloride
説明
Pirtenidine hydrochloride is a chemical compound that belongs to the class of imidazoline derivatives. It is a sympathomimetic drug that is used in the treatment of hypertension and other cardiovascular diseases. Pirtenidine hydrochloride is known to be an effective antihypertensive agent that works by reducing the activity of the sympathetic nervous system. The drug has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential future applications.
作用機序
Pirtenidine hydrochloride works by reducing the activity of the sympathetic nervous system. It acts on the imidazoline receptors in the brain and peripheral tissues, which leads to a decrease in the release of norepinephrine. This results in a reduction in blood pressure and an increase in heart rate.
Biochemical and Physiological Effects:
Pirtenidine hydrochloride has been shown to have several biochemical and physiological effects. It has been shown to decrease plasma renin activity, increase urinary excretion of sodium and water, and decrease plasma aldosterone levels. It also increases the activity of the sympathetic nervous system in the heart, which leads to an increase in heart rate.
実験室実験の利点と制限
Pirtenidine hydrochloride has several advantages for laboratory experiments. It is a well-studied drug with a known mechanism of action and well-established pharmacokinetics. It is also readily available and relatively inexpensive. However, there are some limitations to its use in laboratory experiments. It has been shown to have some toxicity in animal studies, and its effects may vary depending on the species and strain of animal used.
将来の方向性
There are several potential future directions for the study of pirtenidine hydrochloride. One area of research could be the development of new formulations of the drug that are more effective and have fewer side effects. Another area of research could be the study of the drug's potential use in the treatment of other conditions such as glaucoma and diabetic neuropathy. Additionally, further studies could be conducted to better understand the drug's mechanism of action and its effects on different organ systems.
科学的研究の応用
Pirtenidine hydrochloride has been extensively studied for its potential use in the treatment of hypertension and other cardiovascular diseases. The drug has been shown to be effective in reducing blood pressure in both animal and human studies. In addition, it has been studied for its potential use in the treatment of other conditions such as glaucoma and diabetic neuropathy.
特性
CAS番号 |
100227-05-2 |
|---|---|
分子式 |
C21H39ClN2 |
分子量 |
355 g/mol |
IUPAC名 |
N,1-dioctylpyridin-4-imine;hydrochloride |
InChI |
InChI=1S/C21H38N2.ClH/c1-3-5-7-9-11-13-17-22-21-15-19-23(20-16-21)18-14-12-10-8-6-4-2;/h15-16,19-20H,3-14,17-18H2,1-2H3;1H |
InChIキー |
BQXQJMORUIBOJL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCN=C1C=CN(C=C1)CCCCCCCC.Cl |
正規SMILES |
CCCCCCCCN=C1C=CN(C=C1)CCCCCCCC.Cl |
その他のCAS番号 |
100227-05-2 |
同義語 |
Pirtenidine hydrochloride |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

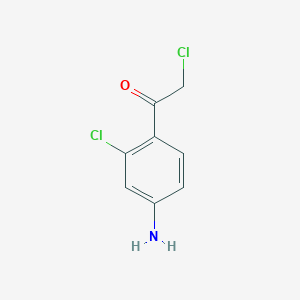
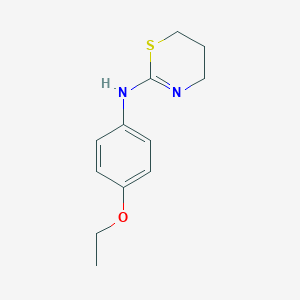
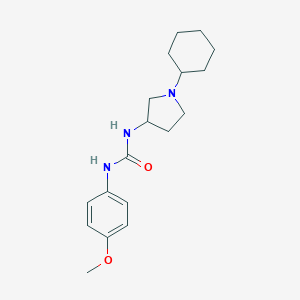


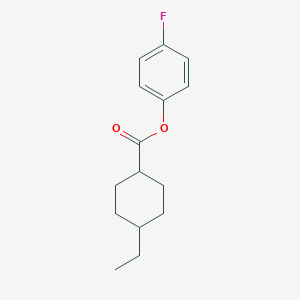
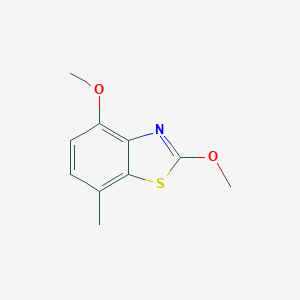
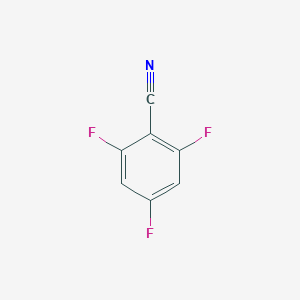
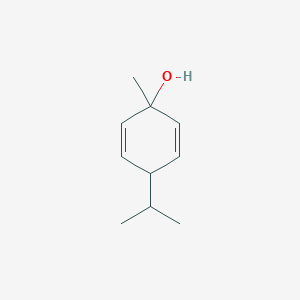
![7'-[Ethyl(hexyl)amino]-3'-methyl-1'-phenylspiro[2-benzofuran-3,4'-chromeno[2,3-c]pyrazole]-1-one](/img/structure/B12508.png)
